4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the methoxyphenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its complex structure and functional groups.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1-phenylpyridazine-3-carboxamide
- 4-(4-Methoxyphenyl)-7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide stands out due to its specific combination of functional groups, which may confer unique biological activity or material properties. The presence of both a thiazole ring and a benzamide group in the same molecule is relatively uncommon and may offer distinct advantages in certain applications.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYLXCDRCKESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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